molecular formula C34H49N9O9 B14208950 L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline CAS No. 821800-80-0

L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline

Cat. No.: B14208950
CAS No.: 821800-80-0
M. Wt: 727.8 g/mol
InChI Key: OHXQCUMNFIMXQE-BCAOEVRMSA-N
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Description

L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline is a complex peptide compound composed of seven amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and serine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Phenylalanyl-L-proline: Another dipeptide with applications in biochemistry and pharmacology.

    Semaglutide: A polypeptide used for the treatment of type 2 diabetes.

Uniqueness

L-Alanyl-L-leucylglycyl-L-histidyl-L-seryl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

821800-80-0

Molecular Formula

C34H49N9O9

Molecular Weight

727.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C34H49N9O9/c1-19(2)12-23(40-29(46)20(3)35)30(47)37-16-28(45)39-24(14-22-15-36-18-38-22)31(48)42-26(17-44)32(49)41-25(13-21-8-5-4-6-9-21)33(50)43-11-7-10-27(43)34(51)52/h4-6,8-9,15,18-20,23-27,44H,7,10-14,16-17,35H2,1-3H3,(H,36,38)(H,37,47)(H,39,45)(H,40,46)(H,41,49)(H,42,48)(H,51,52)/t20-,23-,24-,25-,26-,27-/m0/s1

InChI Key

OHXQCUMNFIMXQE-BCAOEVRMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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